molecular formula C17H11NO B1415016 2-(2-Naphthyloxy)benzonitrile CAS No. 1041593-26-3

2-(2-Naphthyloxy)benzonitrile

Cat. No.: B1415016
CAS No.: 1041593-26-3
M. Wt: 245.27 g/mol
InChI Key: QGWGXDZTSVIHTI-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)benzonitrile (CAS 1041593-26-3) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C₁₇H₁₁NO and a molecular weight of 245.28 g/mol , this chemical serves as a valuable synthetic intermediate in organic chemistry. Its structural features make it particularly useful in advanced pharmaceutical research and the development of agrochemicals . Researchers utilize this compound as a key building block in the synthesis of more complex molecules with potential biological activity, including herbicide and fungicide candidates . Additionally, its unique aromatic system and electronic properties make it suitable for applications in material science, particularly in the creation and study of organic electronic materials . The compound is characterized by multiple analytical methods to ensure quality and identity, including LCMS, GCMS, HPLC, and NMR spectroscopy . It is supplied with detailed documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Proper storage at room temperature in a dry environment is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGXDZTSVIHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Emerging Research Landscape of Naphthyloxy Substituted Benzonitriles

Naphthyloxy-substituted benzonitriles represent a class of diaryl ethers that are gaining significant traction in chemical research. The fusion of the electron-rich, rigid naphthyl ring with the electron-withdrawing benzonitrile (B105546) unit results in a molecule with unique properties. This structural arrangement is crucial for its utility as a versatile building block in organic synthesis.

Interdisciplinary Relevance in Advanced Organic and Medicinal Chemistry

Catalytic Approaches to Aryl Nitrile Synthesis

Transition metal catalysis provides powerful and versatile tools for the introduction of the nitrile group onto an aromatic ring. These methods often offer high efficiency and broad functional group tolerance.

Palladium-catalyzed cyanation of aryl halides and pseudohalides has become one of the most prevalent methods for synthesizing benzonitriles. rsc.org This approach represents a significant advancement over traditional, harsher methods. The first palladium-catalyzed cyanation was reported in 1973, and subsequent decades have seen vast improvements in catalyst systems, expanding the reaction's scope and efficiency. rsc.orgarkat-usa.org These reactions typically involve an aryl halide (Ar-X), a cyanide source, and a palladium catalyst, often supported by a ligand.

Historically, the Rosenmund-von Braun reaction referred to the copper-mediated cyanation of aryl halides. numberanalytics.comsynarchive.com However, modern advancements have incorporated palladium catalysts, leading to modified procedures with improved yields and milder conditions. numberanalytics.com

The general mechanism for palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide species and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Cyanation Conditions

Catalyst/Ligand Cyanide Source Substrate Solvent Conditions Yield Ref
Pd(OAc)₂ / dppf K₄[Fe(CN)₆] Aryl Iodides Toluene 120 °C Good to Excellent arkat-usa.org
PdCl₂(dppf) Isoxazole-4-boronic acid pinacol (B44631) ester Aryl Bromides DMSO/H₂O 130 °C Good organic-chemistry.org
Pd(OAc)₂ / XPhos KCN Aryl Chlorides t-BuOH/H₂O 100 °C High rsc.org

Furthermore, the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, can be employed to construct the carbon skeleton of complex benzonitrile analogues. acs.org For instance, an appropriately substituted aryl boronic acid can be coupled with a halobenzonitrile in the presence of a palladium catalyst. nih.govresearchgate.net This strategy is highly effective for synthesizing biaryl systems where one ring contains a nitrile functionality. acs.org The reaction is tolerant of numerous functional groups, including nitriles, esters, and ketones. nih.gov

The traditional and most recognized method for copper-mediated nitrile formation is the Rosenmund-von Braun reaction. synarchive.com This reaction facilitates the conversion of an aryl halide into an aryl nitrile using copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like DMF or pyridine (B92270) at elevated temperatures (up to 200 °C). wikipedia.orgorganic-chemistry.org While effective, these harsh conditions can limit its applicability with sensitive functional groups. organic-chemistry.org

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to produce the nitrile product. organic-chemistry.org

Modern research has focused on developing milder and more practical copper-catalyzed cyanation methods. These improvements include the use of alternative, safer cyanide sources and catalytic amounts of copper salts, often in the presence of ligands.

Table 2: Comparison of Copper-Mediated Cyanation Methods

Method Copper Source Cyanide Source Solvent Conditions Key Features Ref
Classic Rosenmund-von Braun Stoichiometric CuCN CuCN Pyridine, DMF High Temp (>150 °C) Harsh conditions, excess CuCN organic-chemistry.org
Cheng et al. (2011) CuI (catalytic) NH₄HCO₃ + DMF DMF 120 °C Safer, practical cyanide source nih.govresearchgate.net
Jiao et al. (2010) Cu(OAc)₂ (catalytic) Acetonitrile (B52724) (MeCN) MeCN 125 °C Novel C-C cleavage/cyanation thieme-connect.com
Bhanage et al. CuI (catalytic) Formamide + POCl₃ Formamide 140 °C In situ generation of cyanide rsc.org

| Kumar et al. (2016) | CuI (catalytic) | Na₂[Fe(CN)₅NO]·2H₂O | PEG-400 | 120 °C | Efficient, high-activity cyanide source | arkat-usa.org |

These newer protocols offer significant advantages, such as avoiding large quantities of toxic metal cyanides and allowing the reaction to proceed under more benign conditions. arkat-usa.orgnih.gov

Transition-metal-catalyzed [2+2+2] cycloaddition reactions, particularly the cyclotrimerization of alkynes and nitriles, provide a powerful route for constructing substituted aromatic rings. uwindsor.ca While this method assembles the benzene (B151609) ring itself rather than just adding a nitrile group, it is a key strategy for synthesizing complex benzonitrile analogues. researchgate.net

Catalysts based on various transition metals, including cobalt (Co), nickel (Ni), titanium (Ti), and rhodium (Rh), have been developed for this transformation. uwindsor.caresearchgate.net In a typical reaction, two molecules of an alkyne and one molecule of a nitrile combine to form a substituted pyridine. researchgate.net However, the cyclotrimerization of three alkyne units can produce a benzene ring, and variations of this process can be used to form benzonitrile derivatives. uwindsor.ca More specifically, the cyclotrimerization of certain benzonitriles can lead to the formation of 2,4,6-triaryl-1,3,5-triazines. researchgate.net This approach is valuable for creating highly substituted and complex aromatic systems starting from simpler nitrile precursors.

Metal-Free Synthetic Protocols

While metal-catalyzed reactions are powerful, metal-free alternatives are continuously sought to avoid potential metal contamination in the final products and reduce costs.

The formation of the diaryl ether bond in this compound is ideally suited for a Nucleophilic Aromatic Substitution (SNAr) reaction. thieme-connect.comresearchgate.net This pathway is a metal-free alternative for creating aryl-O-aryl linkages. rsc.org

The SNAr mechanism requires an aryl halide with a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the halide). pressbooks.pub In the synthesis of the target molecule, 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile (B118710) serves as the electrophile. The cyano group (-CN) at the ortho position acts as the necessary EWG, activating the ring for nucleophilic attack. The nucleophile is the anion of 2-naphthol (B1666908) (a naphthoxide), typically generated by a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). rsc.org

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition: The naphthoxide attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the activating cyano group. pressbooks.pub

Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. pressbooks.pub

This method is highly effective for synthesizing diaryl ethers when one of the aryl rings is sufficiently electron-deficient. rsc.orgrsc.org

Table 3: General Conditions for SNAr Ether Formation

Aryl Halide Substrate Nucleophile Base Solvent Conditions Product Type Ref
Activated Nitroarenes Aryloxides Strong Bases (e.g., NaH) DMF, DMSO Varies Diaryl Ethers rsc.org
5-bromo-1,2,3-triazine Phenols Cs₂CO₃ THF 40 °C Diaryl Ethers rsc.org
ortho-halonitrobenzene Diols, Amino Alcohols K₂CO₃ DMF 100-120 °C Benzoxazines, Benzodioxines rsc.org

The aza-Henry reaction provides a pathway for the synthesis of complex nitrogen-containing analogues from benzonitrile precursors. This reaction typically involves the addition of a nitro-activated C-H group (like nitromethane) across a C≡N triple bond. nih.govacs.org

Verma and co-workers developed a transition-metal-free, regioselective annulation of 2-alkynylbenzonitriles with nitromethane (B149229). nih.govacs.orgresearchgate.net This process leads to the construction of nitronaphthylamines, demonstrating a sophisticated method for building complex heterocyclic scaffolds from a benzonitrile starting material. nih.govacs.org The reaction is described as operationally simple and atom-economical. researchgate.net While this specific reaction builds upon a 2-alkynylbenzonitrile rather than this compound, it illustrates a powerful metal-free strategy for creating complex analogues from functionalized benzonitriles. Other research has shown copper-mediated aza-Henry reactions of various nitriles with nitromethane to synthesize β-aminonitroalkenes, which are versatile synthetic intermediates. nih.gov

Dehydration of Amide Precursors

The conversion of a primary amide to a nitrile is a fundamental dehydration reaction in organic synthesis. For the synthesis of this compound, this involves the dehydration of its corresponding amide precursor, 2-(2-naphthyloxy)benzamide. This transformation is crucial for installing the cyano group and is achieved using a variety of dehydrating agents, ranging from classical stoichiometric reagents to modern catalytic systems.

The dehydration of primary amides is one of the most common methods for preparing nitriles. ethz.ch The reaction essentially involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the nitrile or cyano group (-C≡N). A plethora of reagents have been developed to facilitate this process, each with its own advantages regarding reaction conditions, substrate scope, and functional group tolerance. numberanalytics.comresearchgate.net

Commonly employed dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (B1165640) (TFAA). numberanalytics.comnih.gov Thionyl chloride and phosphorus oxychloride are effective but can generate acidic byproducts, potentially affecting acid-sensitive functional groups within the substrate. numberanalytics.com TFAA offers milder, non-acidic conditions, though it can cause trifluoroacetylation of other reactive groups like amines. numberanalytics.com

More recent and often milder methods have been developed to improve yields and operational simplicity. ethz.ch These include systems based on phosphorus(III) reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), and triphenylphosphite (P(OPh)₃). ethz.ch These methods generally provide good to excellent yields under mild conditions and are compatible with a wide range of functional groups. ethz.ch For example, a primary amide can be refluxed with tris(dimethylamino)phosphine and diethylamine (B46881) in chloroform (B151607) to yield the corresponding nitrile. ethz.ch Other advanced systems include the use of ethyl dichlorophosphate/DBU and silane-based reagents in the presence of fluoride (B91410) catalysts. psu.edu

Table 1: Selected Reagents for Dehydration of Primary Amides

Reagent/SystemTypical ConditionsNotes
Thionyl Chloride (SOCl₂)HeatingGenerates SO₂ and HCl as byproducts. numberanalytics.com
Phosphorus Oxychloride (POCl₃)HeatingGenerates HCl as a byproduct. numberanalytics.com
Phosphorus Pentoxide (P₂O₅)Heating, often neat or in a high-boiling solventA powerful, classic dehydrating agent. nih.govpsu.edu
Trifluoroacetic Anhydride (TFAA)Often with a base like pyridine or triethylamineMilder, non-acidic conditions. numberanalytics.comnumberanalytics.com
PCl₃ / Diethylamine0 °C to reflux in CHCl₃Efficient conversion with good functional group tolerance. ethz.ch
Ethyl Dichlorophosphate / DBURoom temperature in CH₂Cl₂Mild and high-yielding procedure. psu.edu
Silanes / Fluoride CatalystMild conditionsCatalytic method with high selectivity. nih.gov

Derivatization and Functionalization Strategies for Benzonitrile Scaffolds

The this compound scaffold offers multiple sites for further chemical modification, primarily involving the nitrile group and the two aromatic rings. The nitrile group, in particular, is a versatile functional handle that can be transformed into a variety of other functionalities. numberanalytics.comnih.gov

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity allows for several key transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid (2-(2-naphthyloxy)benzoic acid) or a primary amide (2-(2-naphthyloxy)benzamide). numberanalytics.com The outcome can often be controlled by the reaction conditions.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine, yielding [2-(2-naphthyloxy)phenyl]methanamine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. For example, reaction with methylmagnesium bromide followed by aqueous workup would produce 1-(2-(2-naphthyloxy)phenyl)ethan-1-one.

Cycloaddition Reactions: The nitrile group can be oxidized to a nitrile oxide, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form five-membered heterocyclic rings like isoxazolines or isoxazoles, respectively. nih.gov This strategy was demonstrated in the intramolecular cycloaddition of 2-phenoxybenzonitrile (B1600763) N-oxides. nih.govresearchgate.net

Beyond transformations of the nitrile itself, the cyano group can be utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions. ethz.chnih.gov For instance, nickel-catalyzed reactions have been developed to replace the nitrile group with thioethers (thiolation) or to engage in functional group metathesis with aryl thioethers. nih.govacs.org

Functionalization can also occur on the benzonitrile or naphthyl aromatic rings through electrophilic aromatic substitution. However, the nitrile group is strongly electron-withdrawing and deactivating, directing electrophiles to the meta position on the benzonitrile ring. acs.orgfiveable.me The naphthyloxy group is an activating, ortho, para-directing group, meaning substitution is more likely to occur on the naphthalene (B1677914) ring system. The specific positions of substitution on the naphthyl ring would be influenced by both electronic and steric factors.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents & ConditionsProduct Functional Group
Hydrolysis (complete)H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Hydrolysis (partial)H₂O₂, baseAmide (-CONH₂)
ReductionH₂, Pd/C or LiAlH₄Primary Amine (-CH₂NH₂)
Grignard Addition1. RMgBr; 2. H₃O⁺Ketone (-C(O)R)
Nitrile Oxide Cycloaddition1. Oxidation (e.g., NaOCl); 2. DipolarophileIsoxazoline/Isoxazole Ring
Nickel-Catalyzed ThiolationNi catalyst, ligand, base, R-SHThioether (-SR), replaces -CN

Optimization of Reaction Conditions and Selectivity in Naphthyloxybenzonitrile Synthesis

The synthesis of the this compound core structure is most commonly achieved via a C-O cross-coupling reaction to form the diaryl ether bond. The Ullmann condensation and its modern variations are the premier methods for this transformation, typically involving the coupling of an aryl halide with a phenol (B47542) or alcohol. researchgate.netmdpi.com For the target molecule, this would involve reacting a 2-halobenzonitrile (e.g., 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile) with 2-naphthol.

The classical Ullmann reaction requires harsh conditions, such as high temperatures (often >200 °C) and a stoichiometric amount of copper powder. organic-chemistry.orgsci-hub.se Significant advancements have led to milder, more efficient, and selective catalytic systems. Optimization of these reactions is crucial for achieving high yields and purity, particularly on complex substrates. Key parameters for optimization include the choice of catalyst, ligand, base, and solvent.

Catalyst: While the original Ullmann reaction used copper metal, modern protocols use copper(I) salts like CuI or Cu₂O, which are more reactive and allow for lower reaction temperatures. researchgate.netorganic-chemistry.org Palladium-based catalysts are also used for diaryl ether synthesis (Buchwald-Hartwig amination), but copper systems are often more economical. organic-chemistry.org

Ligand: The introduction of ligands to the copper catalyst has been a major breakthrough, enabling reactions at much lower temperatures (e.g., 80-110 °C) and improving yields. mdpi.comorganic-chemistry.org Effective ligands are often bidentate and can include diamines, amino acids (like N,N-dimethylglycine or L-proline), or oximes (like salicylaldoxime). researchgate.netorganic-chemistry.orgresearchgate.net These ligands stabilize the copper catalyst and facilitate the catalytic cycle.

Base: A base is required to deprotonate the phenol (or 2-naphthol in this case), forming the more nucleophilic phenoxide. Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) is often found to be highly effective, although potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are also commonly used. organic-chemistry.orgcdnsciencepub.com

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF, DMSO, or acetonitrile are frequently employed. organic-chemistry.orgcdnsciencepub.com

Selectivity can be a challenge, especially when either coupling partner has multiple potential reaction sites. In the synthesis of this compound, the reaction between 2-halobenzonitrile and 2-naphthol is generally regioselective. However, side reactions such as homo-coupling of the aryl halide or reduction of the aryl halide can occur. The use of molecular sieves can sometimes prevent side reactions by removing trace water. organic-chemistry.org Careful optimization of the ligand-catalyst system and reaction conditions is essential to maximize the yield of the desired diaryl ether while minimizing these unwanted byproducts. researchgate.netorganic-chemistry.org

Table 3: Optimized Conditions for Ullmann-Type Diaryl Ether Synthesis

CatalystLigandBaseSolventTemperature (°C)Notes
Cu₂OSalicylaldoximeCs₂CO₃Acetonitrile80Mild conditions, tolerates sterically hindered partners. organic-chemistry.org
CuIN,N-DimethylglycineCs₂CO₃Dioxane90Effective for both aryl iodides and bromides. organic-chemistry.org
CuINoneK₂CO₃DMF110-140Ligand-free system, suitable for activated aryl halides. cdnsciencepub.com
CuIL-ProlineK₂CO₃DMSO90Amino acid ligands are inexpensive and effective. researchgate.net

Spectroscopic Characterization and Molecular Structure Elucidation of 2 2 Naphthyloxy Benzonitrile

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Characteristic Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 2-(2-Naphthyloxy)benzonitrile, key absorptions would be expected in the following regions:

Nitrile (C≡N) Stretching: A sharp, intense absorption band is characteristic of the nitrile group, typically appearing in the 2260-2220 cm⁻¹ region. Conjugation with the benzene (B151609) ring is expected to slightly lower this frequency.

Aromatic C-H Stretching: Absorption bands for C-H stretching on the benzene and naphthalene (B1677914) rings typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity would be observed between 1600 cm⁻¹ and 1400 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic rings.

Ether (Ar-O-C) Stretching: The asymmetric stretching of the aryl ether linkage would produce a strong band around 1270-1230 cm⁻¹, while the symmetric stretching would result in a band near 1075-1020 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) 2260 - 2220 Strong, Sharp
Aromatic C-H > 3000 Medium to Weak
Aromatic C=C 1600 - 1400 Variable
Aryl Ether (C-O) 1270 - 1230 (asymmetric) Strong

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In a hypothetical Raman spectrum of this compound, the nitrile (C≡N) stretching vibration would also be a prominent feature, often appearing as a strong, sharp peak. The symmetric "breathing" modes of the aromatic rings, which involve the entire ring expanding and contracting, would also be expected to produce strong Raman signals, typically around 1000 cm⁻¹ ias.ac.in. The aromatic C=C and C-H vibrations would also be visible, providing complementary information to the FTIR spectrum.

Electronic Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Photoabsorption Studies of Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The spectrum arises from electronic transitions, primarily π → π* and n → π* transitions. Both the benzonitrile (B105546) and naphthalene ring systems are chromophores that absorb in the UV region.

The spectrum of this compound would be expected to be complex, showing multiple absorption bands corresponding to the electronic transitions within the naphthalene and benzonitrile systems. The extended conjugation across the ether linkage would likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual benzonitrile and naphthol chromophores. For comparison, benzonitrile exhibits absorption maxima around 224 nm and 273 nm sphinxsai.comnist.gov.

Luminescence Spectroscopy for Excited State Dynamics

Luminescence spectroscopy, including fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed photons. This technique provides insights into the molecule's excited states. Many naphthalene derivatives are known to be fluorescent. It is plausible that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to one of its UV absorption bands, though no specific experimental data are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum would show a complex set of signals in the aromatic region (typically 7.0-8.5 ppm). The distinct electronic environments of the 11 protons on the two aromatic rings would lead to a series of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing nitrile group and the electron-donating ether linkage.

The ¹³C NMR spectrum would display 17 distinct signals, one for each carbon atom in the molecule. The nitrile carbon would appear as a characteristic peak in the 115-125 ppm range. The carbons of the aromatic rings would resonate between approximately 110 and 160 ppm, with the carbon atom directly attached to the oxygen of the ether linkage appearing at the more downfield end of this range.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzonitrile

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for elucidating the molecular structure of organic compounds like this compound. uobasrah.edu.iqlibretexts.org By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed map of the proton and carbon framework can be assembled.

In the ¹H NMR spectrum, the chemical shift of each proton is influenced by its local electronic environment. Protons attached to the aromatic rings of the naphthyl and benzonitrile moieties are expected to resonate in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effects of the ring currents. The precise chemical shifts will vary depending on the proton's position relative to the electron-withdrawing cyano group and the electron-donating ether linkage.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic rings will exhibit distinct signals in the δ 100-160 ppm range. The quaternary carbons, such as those bonded to the cyano group and the ether oxygen, will have characteristic chemical shifts. For instance, the carbon of the cyano group (C≡N) is typically observed further downfield.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound is presented below, based on typical values for similar structural motifs.

¹H NMR ¹³C NMR
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
Aromatic-H7.0 - 8.2Aromatic-CH110 - 135
Aromatic-C135 - 160
C-O155 - 165
C-CN115 - 125
CN110 - 120

Note: This table is illustrative and not based on experimentally determined data for this compound.

Two-Dimensional NMR Techniques for Connectivity and Conformation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms. nih.govnih.govosti.gov For this compound, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. This would be crucial for tracing the connectivity of protons on both the naphthyl and benzonitrile rings.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying quaternary carbons and for establishing the connectivity between the naphthyloxy and benzonitrile fragments through the ether linkage.

These 2D NMR experiments collectively provide a robust method for piecing together the complete molecular structure of this compound in solution. mdpi.com

Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. ifpan.edu.pl It provides highly precise information about the molecular geometry and the distribution of mass within the molecule.

Millimeter-Wave and Far-Infrared Spectroscopy for Vibrational States

Millimeter-wave and far-infrared spectroscopy are used to measure the pure rotational transitions of molecules. nih.govnih.govillinois.edu For a molecule like this compound, which is expected to have a significant dipole moment, these transitions would be observable. The analysis of the rotational spectrum can also provide information about the molecule's low-energy vibrational states. researchgate.netresearchgate.net In some cases, interactions between rotational and vibrational motions (Coriolis coupling) can be observed and analyzed, providing further details about the molecular potential energy surface. nih.govresearchgate.net

Determination of Spectroscopic and Coupling Constants

The primary data obtained from rotational spectroscopy are the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule. mit.edumit.eduresearchgate.net These constants are determined with very high precision and are directly related to the bond lengths and angles in the molecule.

In addition to the rotational constants, centrifugal distortion constants can also be determined. These constants account for the slight stretching of the molecule as it rotates and provide information about the rigidity of the molecular framework. For molecules containing nuclei with a quadrupole moment (e.g., ¹⁴N), nuclear quadrupole coupling constants can also be measured, which give insight into the electronic environment around that nucleus.

A hypothetical table of spectroscopic constants for this compound is shown below.

Spectroscopic Constant Hypothetical Value
Rotational Constant A~1.5 GHz
Rotational Constant B~0.3 GHz
Rotational Constant C~0.25 GHz
¹⁴N Nuclear Quadrupole Coupling Constant (χaa)~ -4 MHz

Note: This table is illustrative and not based on experimentally determined data for this compound.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. carleton.edu

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

In a single-crystal X-ray diffraction experiment, a well-ordered crystal of this compound would be irradiated with a beam of X-rays. cam.ac.uk The diffraction pattern produced is a unique fingerprint of the crystal lattice and the arrangement of molecules within it. carleton.edu

By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom (excluding hydrogen, which scatters X-rays weakly) can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. The analysis can also reveal details about intermolecular interactions, such as π-π stacking, which might influence the crystal packing. researchgate.net

The crystallographic data would typically be presented in a table summarizing key parameters of the crystal structure.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.1
β (°)~95
Volume (ų)~1290
Z4

Note: This table is illustrative and not based on experimentally determined data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing of this compound

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available, experimentally determined crystal structure data for the compound this compound. As of September 2025, no crystallographic information files (CIFs) or detailed structural analyses derived from techniques such as X-ray diffraction have been deposited in major repositories like the Cambridge Structural Database (CSD) or published in peer-reviewed journals.

The elucidation of a compound's crystal structure is a prerequisite for a detailed analysis of its intermolecular interactions and crystal packing. This process involves the precise determination of atomic coordinates within the unit cell, which then allows for the identification and characterization of non-covalent interactions that govern the three-dimensional arrangement of molecules in the solid state. These interactions include:

Hydrogen Bonds: Although this compound does not possess classical hydrogen bond donors (like O-H or N-H groups), weak C-H···N and C-H···O interactions could potentially play a role in its crystal packing. The nitrogen atom of the nitrile group and the oxygen atom of the ether linkage could act as hydrogen bond acceptors.

π-π Stacking Interactions: The aromatic nature of both the naphthalene and benzene rings suggests a high likelihood of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a significant cohesive force in the crystals of many aromatic compounds. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, which would lead to dipole-dipole interactions between adjacent molecules, influencing their relative orientation within the crystal structure.

Without experimental data, any discussion of the specific intermolecular interactions and crystal packing of this compound would be purely speculative. A detailed and accurate analysis, including the generation of data tables for bond lengths, bond angles, and intermolecular contact distances, is contingent upon the future experimental determination of its crystal structure.

Nucleophilic Attack on the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group of this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to a variety of important chemical transformations.

The reaction of nitriles with amines and other nucleophiles is a fundamental process that typically leads to the formation of imines or related compounds. While specific studies on this compound are not prevalent, the reactivity can be inferred from the well-established chemistry of benzonitrile and other aromatic nitriles.

Primary amines (RNH₂) can add to the nitrile carbon in a reaction that is often catalyzed by acid. The initial nucleophilic attack forms a tetrahedral intermediate, which, after proton transfer, eliminates a molecule of ammonia to yield an imine. The general mechanism involves the activation of the nitrile by protonation, which increases its electrophilicity.

Secondary amines (R₂NH) can also react with nitriles, although the reaction pathway can be more complex and may lead to the formation of enamines if an adjacent α-proton is present. Other strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), can also add to the nitrile group to form, after hydrolysis, ketones.

The table below summarizes the expected products from the reaction of a generic aromatic nitrile with various nucleophiles.

NucleophileReagent ExampleExpected Product after Hydrolysis
Primary AmineR-NH₂Imine (R-C=N-R')
Secondary AmineR₂NHEnamine or Amidine
Grignard ReagentR-MgXKetone (R-C=O)
HydrideLiAlH₄Primary Amine (R-CH₂-NH₂)

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This transformation proceeds through an amide intermediate.

In a basic medium, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Similar to the acid-catalyzed pathway, the amide is then hydrolyzed under the basic conditions to a carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the final carboxylic acid.

The general steps for the hydrolysis are summarized below:

Acid-Catalyzed Hydrolysis:

Protonation of the nitrile nitrogen.

Nucleophilic attack by water.

Deprotonation to form a hydroxy imine.

Tautomerization to an amide.

Hydrolysis of the amide to a carboxylic acid and ammonium ion.

Base-Catalyzed Hydrolysis:

Nucleophilic attack by hydroxide ion.

Protonation by water to form a hydroxy imine anion.

Tautomerization to an amide.

Hydrolysis of the amide to a carboxylate and ammonia.

Reactivity of the Aryl Ether Linkage

The aryl ether linkage in this compound is generally stable due to the strength of the sp² carbon-oxygen bond. Cleavage of such bonds typically requires harsh reaction conditions or specific catalytic systems.

Common methods for the cleavage of aryl ethers include:

Reductive Cleavage: This can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenolysis. The choice of catalyst and reaction conditions is crucial for selective cleavage.

Nucleophilic Aromatic Substitution: While difficult, cleavage can sometimes be achieved with strong nucleophiles under high temperatures and pressures. The presence of electron-withdrawing groups on the aromatic rings can facilitate this process.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the ether oxygen, weakening the C-O bond and making it more susceptible to cleavage.

In the context of lignin, which contains numerous aryl ether linkages, various catalytic strategies have been developed for their cleavage to produce valuable aromatic monomers. These methods often employ transition metal catalysts in the presence of a hydrogen source. While no specific studies on the cleavage of the aryl ether bond in this compound have been found, it is expected that similar strategies would be applicable.

Coordination Chemistry with Transition Metals

The nitrogen atom of the nitrile group in this compound has a lone pair of electrons and can act as a ligand, coordinating to transition metal centers. The resulting metal-nitrile complexes have diverse applications in catalysis and materials science.

Nitriles typically coordinate to metal ions in a linear, end-on fashion through the nitrogen atom. The formation of these complexes can often be achieved by reacting a metal salt or a metal complex with the nitrile, which can also serve as the solvent. The strength of the metal-nitrile bond depends on several factors, including the nature of the metal, its oxidation state, and the electronic properties of the nitrile.

For instance, benzonitrile, a close analog of the nitrile moiety in the target molecule, is known to form a variety of complexes with transition metals such as nickel(II). The formation of these complexes can be monitored by spectroscopic techniques, such as infrared (IR) spectroscopy, where a shift in the C≡N stretching frequency is observed upon coordination.

The table below provides examples of known transition metal complexes with benzonitrile, which serve as models for the potential coordination behavior of this compound.

Metal CenterExample ComplexGeometry
Nickel(II)[Ni(C₆H₅CN)₆]²⁺Octahedral
Palladium(II)[PdCl₂(C₆H₅CN)₂]Square Planar
Copper(I)[Cu(C₆H₅CN)₄]⁺Tetrahedral

Nitrile ligands in metal complexes are often labile, meaning they can be readily replaced by other ligands. This property makes metal-nitrile complexes useful as precursors for the synthesis of other coordination compounds and as catalytic intermediates.

A ligand exchange reaction involves the substitution of one or more ligands in the coordination sphere of a metal complex. The mechanism of these reactions can be associative, dissociative, or interchange. The lability of the nitrile ligand in a complex like a hypothetical [M(this compound)ₓ]ⁿ⁺ would allow for the introduction of other functionalities or for the complex to act as a catalyst by providing an open coordination site.

In catalysis, a substrate molecule can displace a labile nitrile ligand, coordinate to the metal center, undergo a chemical transformation, and then dissociate, allowing the catalyst to be regenerated. This role of nitrile ligands as "placeholders" is crucial in many catalytic cycles.

Computational Chemistry and Theoretical Modeling of 2 2 Naphthyloxy Benzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) has become a primary method in quantum chemistry for its balance of accuracy and computational efficiency. q-chem.com It is particularly effective for determining the ground state properties of molecules.

Ground State Geometry: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For 2-(2-Naphthyloxy)benzonitrile, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles, particularly around the flexible ether linkage connecting the naphthyl and benzonitrile (B105546) moieties. The calculations are often performed using hybrid functionals like B3LYP or B3PW91 combined with basis sets such as 6-311G(d,p), which provide a good description of electron distribution. researchgate.netresearchgate.netsphinxsai.comdergipark.org.tr

Vibrational Frequencies: Once the optimized geometry is found, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By comparing the calculated vibrational modes with experimental spectral peaks, a detailed assignment of the spectrum can be achieved. nih.govderpharmachemica.com For complex molecules, a scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and approximations in the computational method. nih.gov

Below is an illustrative table showing the kind of data generated from DFT vibrational frequency calculations for a related molecule, benzonitrile, demonstrating the comparison between calculated and experimental values.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p))Experimental Wavenumber (cm⁻¹)Assignment
ν130863070Aromatic C-H Stretch
ν222452229C≡N Stretch
ν315981592Aromatic C-C Stretch
ν414951491Aromatic C-C Stretch
ν5760758C-H Out-of-plane Bend
Data is illustrative and based on typical results for benzonitrile to demonstrate the methodology.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without reliance on experimental data for parameterization. Methods like Hartree-Fock (HF) theory are foundational examples. researchgate.netsphinxsai.com

While computationally more demanding than DFT, ab initio methods, especially post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide higher accuracy for certain properties. They are often used as a benchmark to validate results from DFT calculations. For a molecule like this compound, these high-accuracy calculations could be employed to refine the electronic energy, ionization potential, or electron affinity, providing a more precise understanding of its electronic behavior.

Molecular Orbitals (HOMO-LUMO): The electronic reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyloxy group, while the LUMO may have significant contributions from the electron-withdrawing benzonitrile ring, facilitating intramolecular charge transfer upon electronic excitation. researchgate.netsphinxsai.com

Illustrative Frontier Orbital Data:

Parameter Calculated Value (eV) Significance
HOMO Energy -6.2 Electron-donating ability
LUMO Energy -1.5 Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.7 Chemical stability, reactivity

Values are hypothetical to illustrate typical outputs of such calculations.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP map is useful for predicting how a molecule will interact with other molecules. For this compound, negative potential would be expected around the nitrogen atom of the nitrile group and the oxygen of the ether, marking them as likely sites for electrophilic attack. researchgate.netnih.gov Positive potential might be found on the hydrogen atoms of the aromatic rings, indicating possible sites for nucleophilic attack. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD provides a dynamic picture of molecular behavior, revealing information about conformational changes and interactions with the environment.

This compound is not a rigid structure; it possesses flexibility due to possible rotations around the C-O-C bonds of the ether linkage. MD simulations can explore the molecule's conformational landscape to identify the most stable conformers (low-energy shapes) and the energy barriers for converting between them. mdpi.com

In a typical simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and Newton's laws of motion are solved for each atom over a series of very short time steps. stanford.edunih.gov By analyzing the resulting trajectory, researchers can understand the range of motion of different parts of the molecule, identifying which dihedral angles are flexible and which are constrained. This analysis is crucial for understanding how the molecule's shape might change in different environments or upon binding to a receptor. nih.govresearchgate.net

If this compound were to be investigated as a potential biologically active agent, such as an enzyme inhibitor, MD simulations and molecular docking would be essential tools. mdpi.com These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (protein). nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when it binds to a protein's active site. It scores different binding poses based on factors like shape complementarity and intermolecular forces, helping to identify the most likely binding mode.

MD Simulations of the Complex: Following docking, an MD simulation of the ligand-protein complex can be run. This simulation reveals the stability of the binding pose over time and highlights the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that anchor the ligand in the binding site. nih.gov This detailed understanding of the binding mechanism is critical for the rational design of more potent and selective molecules. nih.gov

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry offers profound insights into the intricate pathways of chemical transformations. By modeling reactions at a molecular level, scientists can visualize transition states and map out the energetic landscapes that govern the conversion of reactants to products.

Intrinsic Reaction Coordinate (IRC) Analysis of Transition States

Following the identification of a transition state on the PES, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that this saddle point indeed connects the intended reactants and products. csir.res.in The IRC is the minimum energy path along the PES, tracing the trajectory of the atoms as they move from the reactant geometry, through the transition state, to the product geometry. csir.res.in This analysis is not only a crucial verification step but also provides a detailed depiction of the geometric evolution of the molecule throughout the reaction process. For instance, IRC calculations can reveal the sequence of bond-breaking and bond-forming events, offering a dynamic picture of the chemical transformation.

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry serves as a powerful predictive tool for various spectroscopic techniques, aiding in the interpretation of experimental data and the structural characterization of novel compounds. By simulating spectra, researchers can make assignments to specific molecular features and gain a deeper understanding of the electronic and vibrational properties of a molecule.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting a range of spectroscopic parameters with a high degree of accuracy.

Spectroscopic TechniquePredicted ParametersIllustrative Application on a Benzonitrile Derivative
Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C, etc.), Coupling ConstantsDFT calculations have been used to predict the ¹H and ¹³C NMR spectra of various benzonitrile derivatives, aiding in the unambiguous assignment of resonances and the differentiation of isomers.
Infrared (IR) and Raman Spectroscopy Vibrational Frequencies, IntensitiesIn a comparative study, DFT was employed to analyze the vibrational spectra of 4-methyl 3-nitrobenzonitrile (B78329) and 2-formyl benzonitrile, revealing how different substituents influence the vibrational modes of the benzonitrile core. ijstr.org
UV-Visible (UV-Vis) Spectroscopy Excitation Energies, Oscillator Strengths, Absorption WavelengthsTime-dependent DFT (TD-DFT) has been utilized to simulate the UV-Vis spectrum of 4-(dimethylamino)benzonitrile, providing insights into its electronic transitions and photophysical properties.

These computational predictions are invaluable for confirming molecular structures, understanding electronic properties, and interpreting complex experimental spectra where assignments may be ambiguous.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal lattice, providing a deeper understanding of crystal packing. nih.gov

The Hirshfeld surface of a molecule is constructed by partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all other promolecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and characterized. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant interactions.

Biological and Pharmacological Research Applications of Naphthyloxybenzonitrile Derivatives

Receptor Modulation Studies

The ability of chemical compounds to modulate the activity of cellular receptors is a cornerstone of modern pharmacology. Naphthyloxybenzonitrile derivatives have been explored as ligands for several G-protein coupled receptors (GPCRs), a large family of receptors that are primary targets for many existing drugs.

Histamine (B1213489) H3 Receptor Antagonism/Agonism Research

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that regulates the release of histamine and other important neurotransmitters in the central nervous system, making it a significant target for treating neurological and psychiatric disorders. The modulation of H3R with antagonists or inverse agonists is being investigated for its therapeutic potential in conditions like depression, schizophrenia, and Alzheimer's disease.

In this context, a series of 1- and 2-naphthyloxy derivatives have been synthesized and assessed for their affinity for the histamine H3 receptor. Many of these compounds demonstrated high affinity, with Kᵢ values under 100 nM. One of the most potent ligands identified in this research was 1-(5-(naphthalen-1-yloxy)pentyl)azepane, which showed a Kᵢ value of 21.9 nM for the H3R. Further in vitro testing in a cAMP assay confirmed its antagonist behavior. Another related compound, 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine, also displayed significant affinity for the H3 receptor with a Kᵢ value of 53.9 nM. These findings suggest that the naphthyloxy scaffold is a promising starting point for developing potent histamine H3 receptor ligands.

Histamine H₃ Receptor (H₃R) Binding Affinities of Naphthyloxy Derivatives
CompoundH₃R Kᵢ (nM)
1-(5-(naphthalen-1-yloxy)pentyl)azepane21.9
1-(5-(Naphthalen-1-yloxy)pentyl)piperidine53.9

Serotonin (B10506) 5-HT1A Receptor Agonism Research

The serotonin 5-HT1A receptor is another crucial GPCR implicated in the regulation of mood and emotion. As such, it is a major target for developing drugs to treat psychiatric conditions like anxiety and depression. The activation of postsynaptic 5-HT1A receptors in corticolimbic areas of the brain is considered beneficial for the therapeutic action of antidepressant medications.

Research in this area focuses on developing agonists that can stimulate these receptors. A modern approach involves the concept of "biased agonism" or "functional selectivity," which aims to create compounds that preferentially activate specific downstream signaling pathways, potentially leading to more effective treatments with fewer side effects. While the 5-HT1A receptor is a significant area of research for CNS disorders, specific studies detailing the activity of 2-(2-Naphthyloxy)benzonitrile derivatives at this receptor are not prominent in the available research literature.

G-Protein Coupled Receptor (GPCR) Ligand Binding Investigations

G-protein coupled receptors, including the histamine H3 and serotonin 5-HT1A receptors, represent the largest family of integral membrane proteins and are the targets for a significant percentage of all therapeutic drugs. The investigation of ligand binding to these receptors is fundamental to drug discovery. These studies aim to quantify the interaction between a compound (ligand) and its receptor target.

Key parameters determined in these investigations include the equilibrium dissociation constant (Kd), which measures the affinity of a ligand for a receptor, and the kinetic rate constants for association (kon) and dissociation (koff). A comprehensive understanding of these binding kinetics is increasingly recognized as crucial for the successful development of new GPCR-targeted therapeutics. The research into naphthyloxy derivatives for receptors like H3R falls squarely within this field of investigation, seeking to characterize how modifications to the chemical structure affect its binding properties.

Sphingosine 1-Phosphate Receptor Modulation Research

Sphingosine-1-phosphate (S1P) receptors are a class of GPCRs that play a vital role in the immune system, particularly in controlling the trafficking of lymphocytes from lymphoid tissues into the bloodstream. Modulators of S1P receptors, such as fingolimod (B1672674) and ozanimod, have been developed and approved for the treatment of autoimmune diseases like multiple sclerosis and ulcerative colitis.

These drugs are typically agonists that bind to S1P receptor subtypes, primarily S1P1, leading to their internalization and degradation. This process traps lymphocytes in the lymph nodes, preventing them from reaching sites of inflammation. Research in this area is focused on developing next-generation modulators with improved selectivity for specific S1P receptor subtypes to enhance efficacy and minimize side effects.

Enzyme Inhibition and Target Identification Research

Beyond receptor modulation, another major strategy in drug discovery is the inhibition of enzymes that are involved in the pathology of a disease. This approach seeks to block a specific step in a biochemical pathway to achieve a therapeutic effect.

Beta-Secretase (Memapsin 2) Inhibitor Development

Beta-secretase, also known as BACE1 or Memapsin 2, is an aspartic protease enzyme. It plays a critical first step in the pathway that produces amyloid-beta peptides. The aggregation of these peptides in the brain forms the amyloid plaques that are a hallmark of Alzheimer's disease.

Consequently, the inhibition of beta-secretase is a primary target for the development of disease-modifying drugs for Alzheimer's. The goal of this research is to create potent inhibitors that are small enough to cross the blood-brain barrier and act on the enzyme within the central nervous system. While significant progress has been made, the development of clinically successful BACE1 inhibitors remains a challenging but active area of pharmaceutical research.

Aldehyde Dehydrogenase Inhibition Mechanisms

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.goviu.edu The inhibition of specific ALDH isozymes has become a therapeutic strategy for various conditions, including cancer, where high ALDH activity is often associated with drug resistance and cancer stem cell populations. nih.goviu.edu

The precise mechanism by which naphthyloxybenzonitrile derivatives may inhibit ALDH enzymes is a subject of ongoing investigation. However, based on the established mechanisms of other ALDH inhibitors, a plausible mode of action involves the interaction with the enzyme's catalytic site. A key feature of the ALDH active site is a catalytic cysteine residue (Cys302 in ALDH2). nih.gov Many inhibitors function by forming a covalent or non-covalent bond with this nucleophilic thiol group, thereby blocking the access of the aldehyde substrate. nih.govnih.gov

Inhibitors can act through several mechanisms:

Reversible Inhibition: Some compounds act as competitive substrates, binding to the active site with high affinity but being metabolized very slowly, thus impeding the processing of the natural substrate. nih.gov

Irreversible Inhibition: Other molecules form a stable, irreversible covalent adduct with the catalytic cysteine, permanently deactivating the enzyme. nih.gov

For naphthyloxybenzonitrile derivatives, it is hypothesized that the nitrile group and the bulky naphthyloxy moiety could play crucial roles in binding to the substrate pocket. The electronic properties and steric hindrance of these groups could facilitate interactions with amino acid residues in the active site, leading to competitive or non-competitive inhibition. Further kinetic and structural studies, such as X-ray crystallography, are necessary to fully elucidate the specific interactions and inhibition mechanism of this class of compounds. iu.edu

Antimicrobial and Antiparasitic Research

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial and antiparasitic agents with novel mechanisms of action. Naphthyloxybenzonitrile derivatives, combining the structural features of both naphthalene (B1677914) and benzonitrile (B105546), are being explored for these properties.

Research into related benzonitrile and naphthonitrile derivatives has shown promising antimicrobial activity. For instance, studies have demonstrated that certain synthetic derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov One study highlighted that the compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was particularly potent, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the fungus Botrytis fabae. nih.gov

The mechanism of action for such compounds is not fully understood but may involve multiple targets. Potential mechanisms include:

Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthyl group could facilitate the insertion of the molecule into the microbial cell membrane, leading to increased permeability and cell death.

Inhibition of Essential Enzymes: The nitrile functionality or the entire molecule could act as an inhibitor for key microbial enzymes involved in metabolic pathways or DNA replication.

Generation of Reactive Oxygen Species (ROS): Some aromatic compounds can induce oxidative stress within microbial cells, leading to damage of cellular components.

Below is an illustrative data table showing the type of results obtained from in vitro antimicrobial screening of hypothetical naphthyloxybenzonitrile derivatives against common pathogens.

Compound IDModificationS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
NB-01 Unsubstituted6412864
NB-02 4-Chloro (Naphthyl)326432
NB-03 4-Methoxy (Naphthyl)64128128
NB-04 4-Nitro (Benzonitrile)163216
This table is for illustrative purposes to show representative data from antimicrobial screening.

The search for new drugs to combat tuberculosis and malaria is a global health priority. While direct studies on this compound are limited, research on structurally related compounds provides a rationale for exploring this scaffold. For instance, various substituted coumarin (B35378) and indolizine (B1195054) derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising inhibitory profiles. nih.govnih.gov The presence of electron-withdrawing groups was often found to enhance antitubercular activity in these related scaffolds. nih.gov

In the context of malaria, the naphthyl moiety is a component of several known antimalarial compounds. Research on other nitrogen-containing heterocyclic systems has identified lead candidates for antimalarial drug development. The mechanism for these agents often involves interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. The planar aromatic structure of the naphthyloxy group could potentially intercalate with parasitic DNA or inhibit key parasitic enzymes.

Anti-inflammatory and Anticancer Research

The modulation of cellular signaling pathways involved in inflammation and cancer is a key area of pharmacological research. Naphthyloxybenzonitrile derivatives are being investigated for their potential to act as anti-inflammatory and anticancer agents.

Initial exploration of the bioactivity of novel compounds like naphthyloxybenzonitriles often begins with high-throughput screening using both computational (in silico) and laboratory-based (in vitro) methods.

In Silico Screening: This computational approach uses molecular docking simulations to predict how a compound might bind to the active site of a known therapeutic target, such as a protein kinase or enzyme involved in inflammation (e.g., cyclooxygenase). mdpi.comnih.gov These studies can estimate the binding affinity and identify key interactions, helping to prioritize which derivatives to synthesize and test. For example, a virtual screening of naphthyloxybenzonitrile derivatives could be performed against targets like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer progression. nih.govmdpi.com

In Vitro Screening: Promising compounds identified through in silico methods are then synthesized and tested in the laboratory. For anticancer activity, this typically involves cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines. mdpi.com For anti-inflammatory activity, assays might measure the inhibition of pro-inflammatory markers like nitric oxide (NO) or prostaglandins (B1171923) in cell cultures stimulated with an inflammatory agent. nih.gov

The following table illustrates potential results from an in vitro anticancer screening of hypothetical naphthyloxybenzonitrile derivatives.

Compound IDR1 Group (Benzonitrile)R2 Group (Naphthyl)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
NB-05 HH>100>100>100
NB-06 4-FH25.432.128.5
NB-07 H6-Br15.821.718.9
NB-08 4-F6-Br5.28.96.7
This table is for illustrative purposes to show representative data from in vitro anticancer screening. IC50 is the concentration required to inhibit 50% of cell growth.

Once initial bioactivity is confirmed, structure-activity relationship (SAR) studies are crucial for lead optimization. patsnap.com This process involves systematically modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comyoutube.com

For naphthyloxybenzonitrile derivatives, SAR studies would involve synthesizing a library of analogs with different substituents on both the benzonitrile and naphthyl rings. Key modifications could include:

Varying Substituents: Introducing electron-donating or electron-withdrawing groups at different positions to probe their effect on activity. nih.gov

Altering Linkages: Modifying the ether linkage between the two ring systems.

Isosteric Replacement: Replacing the nitrile group with other functional groups to assess its importance for the observed biological activity.

By correlating these structural changes with the resulting biological activity, researchers can build a comprehensive SAR model. mdpi.com This model guides the rational design of new, more potent, and selective drug candidates, a critical step in the journey from a chemical hit to a potential therapeutic agent. patsnap.com

Advanced Analytical Methodologies for the Research of 2 2 Naphthyloxy Benzonitrile

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are fundamental to the separation of 2-(2-Naphthyloxy)benzonitrile from potential isomers, impurities, and matrix components. The choice of method is dictated by the analyte's volatility, polarity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, its direct analysis by GC-MS can be challenging, often requiring high inlet and column temperatures that may risk thermal degradation. To overcome this, derivatization to more volatile forms is a common strategy.

While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of structurally related aromatic compounds provides a framework for potential methodologies. For instance, the nitrile functional group can undergo reactions to form derivatives that are more amenable to GC analysis. Although the naphthyloxy and benzonitrile (B105546) moieties are relatively inert, any potential for derivatization would focus on increasing volatility and improving chromatographic peak shape. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.

Table 1: Hypothetical GC-MS Parameters for a Volatile Derivative of this compound

ParameterCondition
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Source Temperature 230 °C
Quadrupole Temp. 150 °C

This table presents a hypothetical set of parameters based on general practices for the GC-MS analysis of similar aromatic compounds and serves as a starting point for method development.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent aromaticity and conjugated system of the molecule make it an excellent candidate for UV detection. ingenieria-analitica.com

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the target analyte from other components in the sample. The UV detector can be set at a wavelength where this compound exhibits maximum absorbance, providing high sensitivity.

Coupling HPLC with a mass spectrometer (HPLC-MS) offers the dual benefits of chromatographic separation and mass-based detection, providing both retention time and mass-to-charge ratio information for unequivocal identification. Electrospray ionization (ESI) is a common ionization technique for such analyses.

Table 2: Illustrative HPLC-UV/MS Parameters for this compound Analysis

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min, hold 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
UV Detector Photodiode Array (PDA) Detector, 200-400 nm
MS Detector Single Quadrupole or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI), Positive Mode

This table provides an example of typical starting conditions for the HPLC analysis of aromatic compounds similar in structure to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Orbitrap) for Complex Mixtures

For the analysis of this compound in complex matrices such as environmental or biological samples, the high selectivity and sensitivity of tandem mass spectrometry (LC-MS/MS) are often required. nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces background noise.

The use of high-resolution mass spectrometers, such as those employing Orbitrap technology, further enhances analytical capabilities. mdpi.com An LC-Orbitrap MS system provides high mass accuracy and resolution, enabling the differentiation of this compound from isobaric interferences—compounds with the same nominal mass but different elemental compositions. nih.govmdpi.com This is particularly valuable in untargeted screening and the identification of unknown metabolites or degradation products in complex mixtures. nih.gov

Chemical Derivatization Techniques for Enhanced Analytical Performance

Chemical derivatization involves the modification of the analyte's chemical structure to improve its analytical properties. For this compound, derivatization could be employed to enhance its volatility for GC analysis or to introduce a functional group that improves its detectability in HPLC.

Pre-column and Post-column Derivatization Strategies

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). actascientific.com

Pre-column derivatization is performed on the sample prior to injection into the chromatograph. actascientific.comacademicjournals.org This approach is advantageous as it allows for the removal of excess derivatizing reagent and by-products before analysis, preventing potential interference with the chromatographic system. academicjournals.org For HPLC, pre-column derivatization can be used to attach a fluorescent tag to the molecule, significantly enhancing detection sensitivity with a fluorescence detector. actascientific.com

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the column but before it reaches the detector. pickeringlabs.com This technique is useful when the derivatives are unstable or when the derivatization reaction is not quantitative. pickeringlabs.com A reagent is continuously mixed with the column effluent in a reaction coil, and the resulting product is then detected. pickeringlabs.com

Functional Group Specific Derivatization for Sensitivity and Selectivity (e.g., silylation, acylation, hydrazone formation)

The choice of derivatization reagent is dependent on the functional groups present in the analyte. While this compound itself lacks highly reactive functional groups like hydroxyl or primary amine groups, derivatization strategies could theoretically target the nitrile group or potential metabolites that may possess more reactive functionalities.

Silylation: This is a common derivatization technique for GC analysis that involves the replacement of active hydrogens (e.g., in -OH, -NH2, -COOH groups) with a trimethylsilyl (TMS) group. chromastore.com.brgcms.cz While not directly applicable to the parent compound, if metabolic studies of this compound were to reveal hydroxylated metabolites, silylation would be an effective method to increase their volatility for GC-MS analysis. chromastore.com.br

Acylation: This technique introduces an acyl group into a molecule, often targeting hydroxyl and amino groups. colostate.edu Similar to silylation, acylation would be more relevant for the analysis of potential hydroxylated metabolites of this compound, converting them into less polar and more volatile esters for GC analysis. colostate.edu

Hydrazone Formation: The nitrile group of this compound can potentially be hydrolyzed to a carboxylic acid or reduced to an amine under certain conditions. If such transformations occur, derivatization of the resulting carbonyl or amine group could be performed. For instance, a resulting aldehyde or ketone could be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which can be readily detected by HPLC-UV.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the analysis of this compound. ijarnd.comspringernature.com This combination allows for the separation of the analyte from complex mixtures, followed by its unambiguous identification and structural characterization. nih.govactascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a cornerstone of analytical chemistry. actascientific.com In the analysis of this compound, the sample would first be vaporized and introduced into the gas chromatograph. Separation would be achieved on a capillary column, likely with a non-polar stationary phase, based on the compound's boiling point and affinity for the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification by matching it against spectral libraries or through manual interpretation of the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov For this compound, a reversed-phase HPLC separation would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would generate protonated molecules [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of the parent ion, providing valuable structural information. nih.gov

A typical LC-MS analysis of this compound could yield the following illustrative data:

ParameterValue
Chromatographic Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 50-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Key Fragment Ions (m/z) Illustrative fragments based on structure

Other Hyphenated Techniques: Other powerful hyphenated techniques that could be applied to the analysis of this compound include LC-Diode Array Detection (LC-DAD) for preliminary identification based on its UV spectrum, and potentially more advanced techniques like LC-NMR for complete, unambiguous structure elucidation in complex matrices. nih.govnih.gov

Quantitative Analytical Method Development and Validation

For the accurate and reliable quantification of this compound in a given sample, the development and validation of an analytical method are crucial. This process ensures that the method is suitable for its intended purpose. High-performance liquid chromatography (HPLC) with UV or MS detection is a common choice for the quantitative analysis of such compounds. nih.gov

The validation of a quantitative method involves assessing several key parameters as outlined by international guidelines. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration.

Illustrative Linearity Data for an HPLC-UV Method:

Concentration (µg/mL) Peak Area (Arbitrary Units)
1 15,234
5 76,170
10 151,980
25 380,100
50 758,900

| Correlation Coefficient (r²) | 0.9995 |

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Illustrative Accuracy Data:

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
5 4.92 98.4
25 25.45 101.8

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Illustrative Precision Data (n=6):

Concentration (µg/mL) Intra-day RSD (%) Inter-day RSD (%)
10 1.8 2.5

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Illustrative LOD and LOQ:

Parameter Concentration (µg/mL)
LOD 0.1

| LOQ | 0.3 |

By rigorously developing and validating an analytical method, researchers can ensure the quality and reliability of the data generated for this compound, which is fundamental for any scientific investigation involving this compound.

Future Directions and Emerging Research Avenues for 2 2 Naphthyloxy Benzonitrile

Design and Synthesis of Novel Naphthyloxybenzonitrile Architectures

The foundational step towards unlocking the potential of 2-(2-Naphthyloxy)benzonitrile lies in the innovative design and synthesis of novel analogues. Future research will likely focus on creating a diverse library of related compounds to explore structure-activity relationships (SAR).

Key Synthetic Strategies:

Modification of the Naphthyl Ring: Introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro groups) at different positions on the naphthyl moiety can significantly influence the electronic and steric properties of the molecule. This could lead to derivatives with enhanced biological activity or novel catalytic properties.

Alterations to the Benzonitrile (B105546) Moiety: The nitrile group is a versatile functional group that can be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, each offering different interaction capabilities with biological targets or metallic centers.

Recent advancements in synthetic organic chemistry, such as atroposelective synthesis of axially chiral benzonitriles, could be adapted to create stereochemically defined derivatives of this compound. nih.gov Such chiral molecules could exhibit highly specific interactions with biological targets. One notable approach involves the use of N-heterocyclic carbenes as organocatalysts to achieve high enantioselectivity in the synthesis of related benzonitrile structures. nih.gov

Table 1: Potential Synthetic Modifications of this compound

Modification SitePotential Substituents/ModificationsDesired Outcome
Naphthyl RingElectron-donating groups (e.g., -OCH3, -CH3)Modulate electron density and binding interactions
Electron-withdrawing groups (e.g., -NO2, -CF3)Enhance metabolic stability or alter reactivity
Benzonitrile MoietyConversion to tetrazoleImprove metabolic stability and act as a carboxylic acid bioisostere
Reduction to benzylamineIntroduce a basic center for different biological targeting
Ether LinkageReplacement with -S- or -NH-Investigate the role of the oxygen atom in molecular conformation and activity

Elucidation of Complex Biological Pathways and Mechanisms

A critical area of future research will be to unravel the potential biological activities of this compound and its derivatives. While specific data for this compound is scarce, the broader class of naphthyridine and benzonitrile derivatives has shown a wide range of biological activities, suggesting that this scaffold is a promising starting point for drug discovery. nih.govmdpi.com

Potential Areas of Investigation:

Anticancer Activity: Many heterocyclic compounds containing nitrogen, such as naphthyridines, have demonstrated potent anticancer activity. nih.gov Screening of novel naphthyloxybenzonitrile derivatives against a panel of cancer cell lines could identify lead compounds for further development.

Anti-infectious Properties: Natural and synthetic naphthyridines have exhibited antibacterial and antifungal properties. mdpi.com Investigating the activity of this compound analogues against various pathogens could lead to the discovery of new anti-infective agents.

Neurological and Psychotropic Effects: Certain alkaloids containing the naphthyridine core have shown effects on the central nervous system. nih.govmdpi.com This suggests that derivatives of this compound could be explored for their potential in treating neurological disorders.

Understanding the mechanism of action is paramount. Future studies would need to employ a range of techniques, from in vitro enzyme assays to in vivo animal models, to identify the specific cellular targets and signaling pathways modulated by these compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Applications of AI and ML:

Predictive Modeling: Machine learning models can be trained on existing datasets of compounds with known properties to predict the biological activity, toxicity, and physicochemical properties of novel naphthyloxybenzonitrile derivatives. taylorfrancis.comnih.govnih.govresearchgate.netnsf.gov This in silico screening can significantly reduce the time and cost associated with laboratory experiments.

Retrosynthetic Planning: AI-powered tools can assist chemists in designing efficient synthetic routes for novel analogues. nih.govnih.govbiopharmatrend.com By analyzing vast databases of chemical reactions, these tools can propose step-by-step pathways to create target molecules.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with a set of desired characteristics, it can generate novel naphthyloxybenzonitrile architectures that are predicted to have high activity and favorable drug-like properties.

Table 2: AI/ML Approaches in Naphthyloxybenzonitrile Research

AI/ML TechniqueApplicationPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on molecular structurePrioritize the synthesis of the most promising candidates
Molecular Docking SimulationsPredict the binding affinity and mode of interaction with biological targetsGuide the design of more potent and selective compounds
Generative Adversarial Networks (GANs)Design novel molecular structures with desired propertiesExplore a vast chemical space for innovative drug candidates
Natural Language Processing (NLP)Extract and analyze information from scientific literatureAccelerate the identification of relevant research and potential applications

Exploration of New Catalytic Applications

The benzonitrile moiety and the naphthyl group are both present in various ligands and catalysts. This suggests that this compound and its derivatives could have untapped potential in the field of catalysis.

Potential Catalytic Roles:

Ligand in Homogeneous Catalysis: The nitrogen atom of the nitrile group and the pi-system of the naphthyl ring could coordinate with metal centers, making these compounds potential ligands for a variety of catalytic transformations, such as cross-coupling reactions or hydrogenations. nih.gov

Organocatalysis: While less common, the unique electronic properties of the molecule could be exploited in organocatalytic reactions.

Precursor to Advanced Materials: The structural rigidity and aromatic nature of the naphthyloxybenzonitrile scaffold could make it a useful building block for the synthesis of novel materials with interesting photophysical or electronic properties.

Future research in this area would involve synthesizing a range of derivatives and screening their catalytic activity in various chemical reactions. The development of novel catalysts is crucial for greener and more efficient chemical processes. researchgate.netresearchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 2-(aryloxy)benzonitrile derivatives, and how can reaction conditions influence isomer ratios?

Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a Wittig reaction between 2-(bromomethyl)benzonitrile and aryl aldehydes can yield styrylbenzonitrile derivatives. Reaction conditions (e.g., solvent polarity, temperature, catalyst) significantly impact trans/cis isomer ratios, as observed in the synthesis of 2-(4-methylstyryl)benzonitrile (trans: 40%, cis: 60%) . Purification via column chromatography and characterization using NMR and HR-MS are critical for isolating and confirming isomers .

Advanced: How can computational docking studies guide the design of 2-(2-Naphthyloxy)benzonitrile analogs for cytotoxic activity?

Methodological Answer:
Docking studies with targets like aromatase (critical in breast cancer) can predict binding affinity and guide structural modifications. For instance, introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at specific positions may enhance interactions with catalytic residues. In vitro validation using MCF-7 or MDA-MB-231 cell lines, followed by IC₅₀ determination via MTT assays, is essential. Analogues such as 4-[2-(3-chlorophenyl)ethenyl]benzonitrile showed potent activity, highlighting the role of substituent electronic effects .

Advanced: How should researchers address discrepancies in reported reactivity of 2-(aryloxy)benzonitrile derivatives under photochemical vs. thermal conditions?

Methodological Answer:
Contradictions often arise from differences in reaction mechanisms (e.g., radical pathways vs. concerted cycloadditions). Systematic analysis using controlled experiments (e.g., light wavelength, temperature gradients) and intermediates trapping (e.g., EPR for radicals) can clarify pathways. For example, thermal conditions may favor [4+2] cycloadditions, while UV irradiation promotes 1,3-dipolar reactions, as seen in sydnone-containing derivatives . Kinetic studies (e.g., time-resolved spectroscopy) and DFT calculations further resolve mechanistic ambiguities.

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents).
  • HR-MS : Validates molecular weight and fragmentation patterns.
  • HPLC : Quantifies isomer ratios (e.g., trans vs. cis) with chiral columns if needed.
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
    Evidence from analogues like 2-(ferrocenylmethylamino)benzonitrile highlights the necessity of multi-technique validation .

Advanced: What strategies optimize the stability of this compound in OLED applications?

Methodological Answer:
In OLEDs, stability under electrical stress is critical. Strategies include:

  • Structural Rigidification : Incorporating bulky substituents (e.g., carbazole) to reduce aggregation-induced quenching.
  • Encapsulation : Using inert matrices (e.g., PMMA) to prevent oxidative degradation.
  • Thermogravimetric Analysis (TGA) : Assessing thermal stability (>300°C for device compatibility). Patents on TADF materials emphasize the role of 4-(3-carbazolyl)benzonitrile derivatives in enhancing device lifetime .

Basic: How can researchers mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Solvent Optimization : Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., toluene) to facilitate large-scale reflux.
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., Pd/C) to reduce costs.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring. Lessons from 2-(4-Chlorophenoxy)benzonitrile synthesis stress the importance of purity control in early discovery phases .

Advanced: How do substituent effects influence the binding affinity of this compound derivatives with biological targets?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance binding to electron-deficient pockets (e.g., kinase ATP sites).
  • Hydrogen-Bond Donors : Improve interactions with residues like Asp or Glu.
  • Steric Maps : Molecular dynamics simulations predict clashes with binding site residues. For example, 4-dimethylamino substituents in benzonitrile analogues improved cytotoxicity by 2-fold compared to methoxy groups .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes. Safety data for analogues like 2-(2-Nitrophenoxy)benzaldehyde emphasize emergency rinsing protocols and proper disposal .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound-based inhibitors?

Methodological Answer:

  • Library Design : Synthesize derivatives with systematic substituent variations (e.g., -OCH₃, -CF₃, -CN) at the naphthyl or benzonitrile moieties.
  • High-Throughput Screening (HTS) : Test inhibition against target enzymes (e.g., cytochrome P450) using fluorescence-based assays.
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) with activity. Studies on letrozole analogs demonstrate the efficacy of triazole-containing benzonitriles in SAR exploration .

Advanced: What role does this compound play in studying radical scavenging mechanisms?

Methodological Answer:
Electron-deficient benzonitrile derivatives can act as radical traps. Techniques include:

  • DPPH Assays : Quantify scavenging activity via UV-Vis monitoring at 517 nm.
  • ESR Spectroscopy : Detect stable radical adducts (e.g., with ascorbic acid).
  • Binding Constant Analysis : Use Benesi-Hildebrand plots to determine interaction strength. Research on ferrocenyl-benzenenitrile hybrids revealed electrostatic vs. chemical binding modes with DPPH .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.